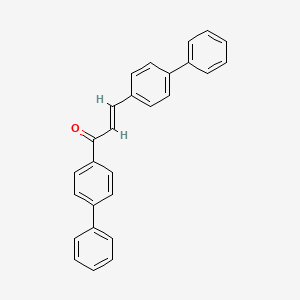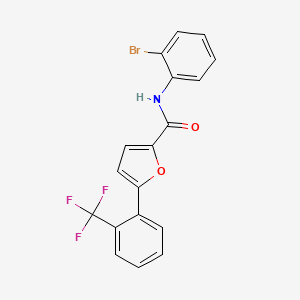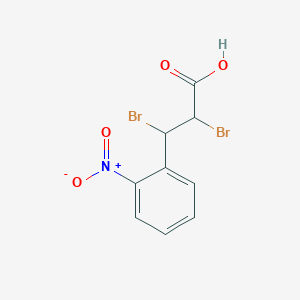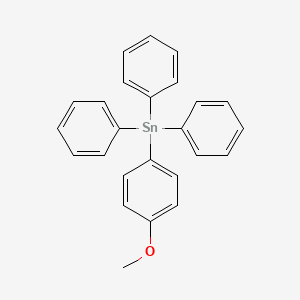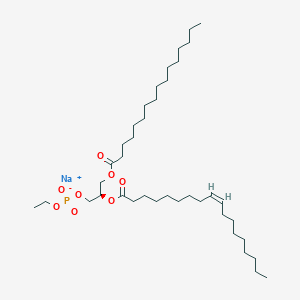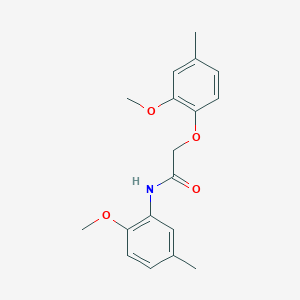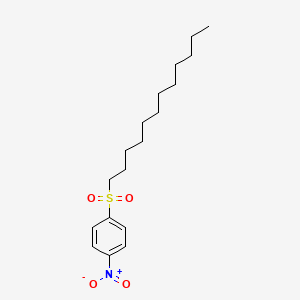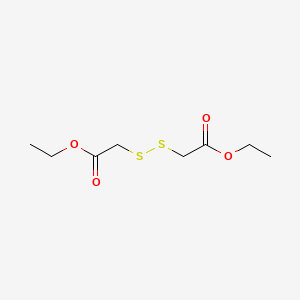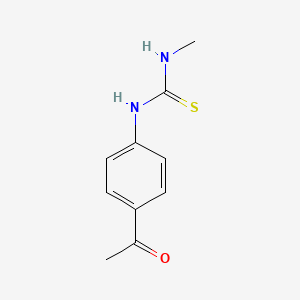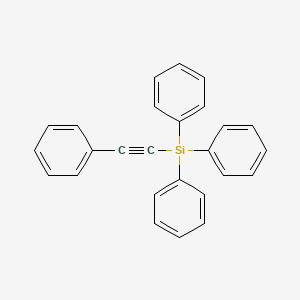
Silane, triphenyl(phenylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(phenylethynyl)silane is an organosilicon compound characterized by a silicon atom bonded to three phenyl groups and one phenylethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenyl(phenylethynyl)silane can be synthesized through the Grignard reaction, where phenylmagnesium bromide reacts with phenyltrichlorosilane in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of triphenyl(phenylethynyl)silane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(phenylethynyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized by reagents such as carbon nanotube-gold nanohybrids.
Reduction: It acts as a reductant in catalytic hydrogen deuterium exchange reactions.
Substitution: It participates in hydrosilylation reactions to produce enolsilanes.
Common Reagents and Conditions
Oxidation: Carbon nanotube-gold nanohybrids as catalysts.
Reduction: N-heterocyclic carbene-Ir(III) complexes.
Substitution: Ruthenium complexes for hydrosilylation
Major Products
Oxidation: α-O-silylated acyloin derivatives.
Reduction: Deuterated silanes.
Substitution: Enolsilanes
Applications De Recherche Scientifique
Triphenyl(phenylethynyl)silane has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of triphenyl(phenylethynyl)silane involves its ability to participate in various chemical reactions due to the presence of the phenylethynyl group. This group can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Similar structure but with a silyl group instead of the phenylethynyl group.
Trimethyl(phenylethynyl)silane: Contains three methyl groups instead of phenyl groups.
Uniqueness
Triphenyl(phenylethynyl)silane is unique due to the presence of both phenyl and phenylethynyl groups, which confer distinct chemical properties. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Propriétés
Numéro CAS |
4131-46-8 |
|---|---|
Formule moléculaire |
C26H20Si |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
triphenyl(2-phenylethynyl)silane |
InChI |
InChI=1S/C26H20Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H |
Clé InChI |
MGTOFLSIIRHBNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)

